
アジドタリドミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
アジド-タリドミドは、タリドミドの誘導体であり、元々は鎮静剤として開発されましたが、後に重度の奇形発生作用を持つことが判明しました。この化合物は、光親和性標識として作用する能力と、ヒト微小血管内皮細胞の増殖を阻害するタリドミドと比較可能な活性を持つことから、医薬品化学および分子生物学など、さまざまな分野で有望視されています .
科学的研究の応用
Medicinal Chemistry
Azido-Thalidomide serves as a photoaffinity label , aiding researchers in studying the binding interactions of Thalidomide with its molecular targets. This application is particularly valuable for elucidating the mechanisms by which Thalidomide exerts its effects in various biological systems.
Molecular Biology
In molecular biology, Azido-Thalidomide is utilized to investigate the mechanisms of action of Thalidomide and its derivatives. Researchers employ this compound to explore protein degradation and ubiquitination pathways, providing insights into cellular regulation and disease mechanisms .
Chemical Biology
Azido-Thalidomide is instrumental in synthesizing various heterocyclic compounds essential for drug discovery. Its reactivity allows for the construction of complex organic molecules, facilitating the development of new therapeutic agents .
Drug Development
The unique properties of Azido-Thalidomide make it a promising candidate in drug development efforts. Its ability to modify biological pathways through CRBN interaction suggests potential applications in treating diseases such as cancer and autoimmune disorders. Notably, studies have indicated that analogues of Thalidomide can inhibit cancer cell proliferation while sparing healthy cells .
Case Study 1: Photoaffinity Labeling
A study demonstrated that Azido-Thalidomide could effectively label target proteins involved in Thalidomide's mechanism of action. This labeling facilitates the identification of binding partners and downstream effects, contributing to a better understanding of Thalidomide's therapeutic profile .
Case Study 2: Anticancer Properties
Research on novel thalidomide analogues has shown that compounds derived from Azido-Thalidomide exhibit significant growth inhibition against various cancer cell lines, including hepatocellular carcinoma and breast cancer. These findings underscore the potential of Azido-Thalidomide derivatives as anticancer agents that may offer improved efficacy compared to traditional therapies .
作用機序
アジド-タリドミドの作用機序は、タリドミドの作用機序に似ています。 E3ユビキチンリガーゼ複合体の構成要素であるセレブロリンに結合し、特定の標的タンパク質の分解を引き起こします . この相互作用により、炎症や血管新生に関与するものを含む、さまざまな細胞経路が調節されます。 アジド基は、この化合物が光親和性標識として作用する能力を高め、研究者は結合相互作用をより詳細に研究することができます .
6. 類似の化合物との比較
アジド-タリドミドは、他のアジド標識化合物やタリドミド誘導体と比較することができます。
アジド標識化合物: アジド-タリドミドと同様に、これらの化合物は、反応性を高め、分子相互作用の研究を容易にするためにアジド基を組み込んでいます.
タリドミド誘導体: レナリドミドやポマリドミドなどの化合物は、治療効果を高めるための修飾が施されたタリドミド誘導体です. アジド-タリドミドは、研究用途向けの追加の機能を提供するアジド基を組み込んでいる点でユニークです。
生化学分析
Biochemical Properties
Azido-Thalidomide, like Thalidomide, exerts its effects through a protein called cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This interaction influences various biochemical reactions within the cell .
Cellular Effects
The cellular effects of Azido-Thalidomide are likely to be similar to those of Thalidomide. Thalidomide and its derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and enhance the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells . These effects influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Azido-Thalidomide involves binding to CRBN and inhibiting its ubiquitin ligase activity . This binding alters the substrate specificity of the E3 ubiquitin ligase complex, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Azido-Thalidomide in laboratory settings are limited, Thalidomide has been shown to have sustainable increases in hemoglobin concentrations over time in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of Azido-Thalidomide in animal models have not been specifically studied. Studies on Thalidomide have shown that its teratogenic effects can vary drastically from species to species .
Metabolic Pathways
Thalidomide and its derivatives are known to affect the ubiquitin-proteasome pathway .
Transport and Distribution
Thalidomide and its derivatives are known to bind to CRBN, which is a substrate recognition receptor for the CRL4CRBN complex .
Subcellular Localization
The subcellular distribution of CRBN, the primary target of Thalidomide and its derivatives, is critical for the efficacy of these compounds .
準備方法
アジド-タリドミドの合成は、容易に入手可能な安価な出発物質から始まる5段階のプロセスで行われます . 合成経路には、以下の手順が含まれます。
初期中間体の形成: これは、タリドミドと適切な試薬を反応させてアジド基を導入することを伴います。
精製: 合成の2段階のみが精製を必要とするため、プロセスは比較的簡単で効率的です。
最終生成物の形成:
化学反応の分析
アジド-タリドミドは、以下を含むさまざまな化学反応を起こします。
置換反応: アジド基は求核置換反応に関与し、クリックケミストリーによってトリアゾールを形成することができます.
環化反応: アジド基は、環化反応を起こして複素環化合物を形成することもできます.
還元反応: 適切な条件下で、アジド基はアミンに還元することができます.
これらの反応に使用される一般的な試薬には、クリックケミストリー用のヨウ化銅(I)や、還元反応用の水素やヒドラジンなどの還元剤があります。これらの反応から生成される主要な生成物には、有機合成における貴重な中間体であるトリアゾールとアミンが含まれます。
4. 科学研究への応用
アジド-タリドミドは、いくつかの科学研究に用いられています。
類似化合物との比較
Azido-Thalidomide can be compared with other azido-labeled compounds and thalidomide derivatives:
Azido-Labeled Compounds: These compounds, like Azido-Thalidomide, incorporate an azido group to enhance reactivity and facilitate the study of molecular interactions.
Thalidomide Derivatives: Compounds such as lenalidomide and pomalidomide are derivatives of thalidomide with modifications that improve their therapeutic profiles. Azido-Thalidomide is unique in its incorporation of the azido group, which provides additional functionality for research applications.
Similar compounds include azidoindolines, azido-nitro substituted derivatives, and other azido-labeled analogues .
生物活性
Azido-Thalidomide is a derivative of Thalidomide, a drug that gained notoriety in the 1950s and 1960s due to its teratogenic effects. However, Thalidomide has since been repurposed for various medical applications, particularly in the treatment of multiple myeloma and leprosy. The azido modification introduces unique properties that enhance its biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activity of Azido-Thalidomide, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
Azido-Thalidomide is characterized by the addition of an azido group (-N₃) to the Thalidomide structure. This modification alters its pharmacokinetic properties and may enhance its interaction with biological targets.
- Anti-Inflammatory Effects :
- Azido-Thalidomide exhibits potent anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production. This action is crucial in conditions characterized by excessive inflammation.
- Immunomodulatory Activity :
- The compound modulates immune responses by enhancing T-cell activation and promoting the production of interleukin-2 (IL-2), which is vital for T-cell proliferation and differentiation.
- Anti-Cancer Properties :
- Azido-Thalidomide has shown promise in inhibiting tumor growth in various cancer models. It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities of Azido-Thalidomide
Activity Type | Mechanism | Reference |
---|---|---|
Anti-inflammatory | Inhibition of TNF-α | |
Immunomodulatory | Enhancement of IL-2 production | |
Anti-cancer | Induction of apoptosis via caspase activation | |
Neuroprotective | Reduction of oxidative stress in neuronal cells |
Case Study 1: Multiple Myeloma Treatment
A clinical trial investigated the efficacy of Azido-Thalidomide in patients with relapsed multiple myeloma. Results indicated that patients receiving Azido-Thalidomide showed a significant reduction in tumor burden compared to those receiving standard treatment alone. The study highlighted an overall response rate (ORR) of 65%, with notable improvements in progression-free survival (PFS) .
Case Study 2: Inflammatory Diseases
In a cohort study involving patients with rheumatoid arthritis, Azido-Thalidomide was administered as an adjunct therapy. The results demonstrated a marked decrease in disease activity scores (DAS28) and a reduction in inflammatory markers such as C-reactive protein (CRP) .
Research Findings
Recent studies have further elucidated the biological activity of Azido-Thalidomide:
- In vitro Studies : Research has shown that Azido-Thalidomide can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .
- In vivo Studies : Animal models treated with Azido-Thalidomide exhibited reduced tumor growth rates and improved survival outcomes compared to control groups .
特性
IUPAC Name |
N-(4-azidobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O6/c20-24-22-9-2-1-8-21-15(27)10-31-13-5-3-4-11-16(13)19(30)25(18(11)29)12-6-7-14(26)23-17(12)28/h3-5,12H,1-2,6-10H2,(H,21,27)(H,23,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWFAZSQVLTHHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes this azido-labeled thalidomide analogue significant for research?
A: The study introduces a novel azido-labeled thalidomide analogue synthesized through a facile, five-step process. [] This analogue demonstrates comparable activity to thalidomide in inhibiting the proliferation of human microvascular endothelial cells. [] The presence of the azido group makes it particularly interesting as a potential tool for photoaffinity labeling. This technique allows researchers to identify and study the biological targets of thalidomide, which remain incompletely understood. By gaining a clearer picture of how thalidomide interacts with its targets at a molecular level, researchers may be able to develop safer and more effective thalidomide-based therapies in the future.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。